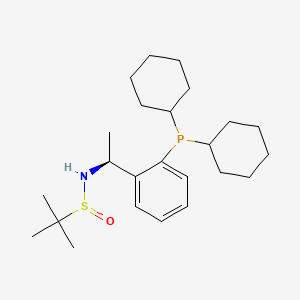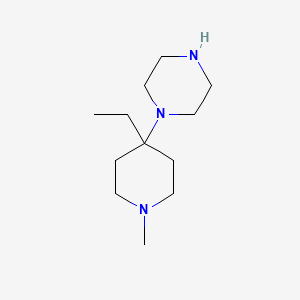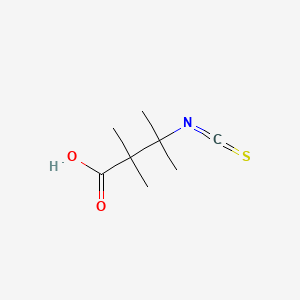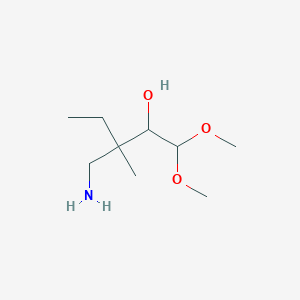
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol is an organic compound with a complex structure that includes an aminomethyl group, two methoxy groups, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with formaldehyde and a secondary amine, followed by reduction and protection steps to introduce the methoxy groups and the hydroxyl group. The reaction conditions typically involve the use of catalysts such as copper or palladium to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine
- 3-(Aminomethyl)isoquinoline
- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Uniqueness
What sets 3-(Aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and hydroxyl groups allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C9H21NO3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(aminomethyl)-1,1-dimethoxy-3-methylpentan-2-ol |
InChI |
InChI=1S/C9H21NO3/c1-5-9(2,6-10)7(11)8(12-3)13-4/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
NLOFLKYBXUDUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
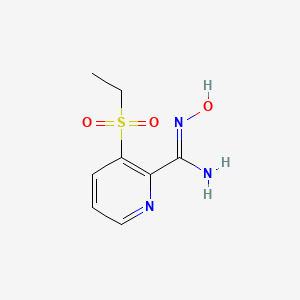
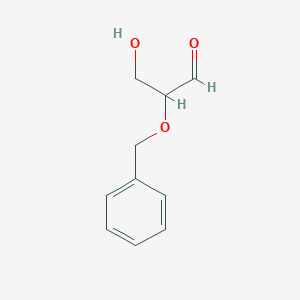
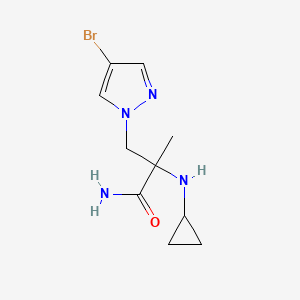

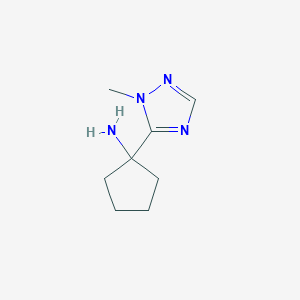
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)

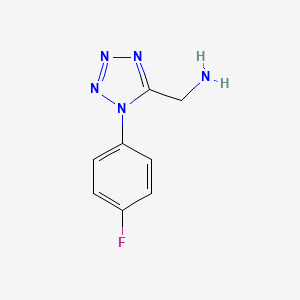
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
